molecular formula C25H29N3O6S B2537628 9-((4-(2,6-dimethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one CAS No. 946361-44-0

9-((4-(2,6-dimethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

Cat. No. B2537628
CAS RN: 946361-44-0
M. Wt: 499.58
InChI Key: UBXDGPGWNSNMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-((4-(2,6-dimethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is a useful research compound. Its molecular formula is C25H29N3O6S and its molecular weight is 499.58. The purity is usually 95%.
BenchChem offers high-quality 9-((4-(2,6-dimethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-((4-(2,6-dimethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of tetracyclic quinolones, which share structural similarities with the mentioned compound, possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This includes compounds with modifications at the 8-position showing significant activity against resistant strains of bacteria, highlighting their potential in developing new antibacterial agents (Taguchi et al., 1992).

Serotonin Receptor Ligands

Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones have been identified with high binding affinities for the 5-HT(6) serotonin receptor. This suggests their potential use in neurological disorders, given the importance of serotonin receptors in brain function (Park et al., 2011).

NK1 Receptor Ligands

Research into non-peptide NK1 receptor ligands based on the 4-phenylpyridine moiety, including derivatives with a piperazinyl group, has yielded compounds with nanomolar affinity. These compounds show promise as therapeutic agents in treating conditions related to the NK1 receptor, such as depression, anxiety, and pain (Giuliani et al., 2011).

Synthesis Methodology

A novel method for synthesizing a key intermediate with a piperazinyl group for further pharmacological exploration has been developed. This method simplifies the preparation process, potentially facilitating the development of new drugs based on this scaffold (Kornylov et al., 2017).

Antimicrobial Agents

The synthesis of s-Triazine-Based Thiazolidinones with a piperazinyl group has been explored for their antimicrobial properties. These compounds have been evaluated against a range of bacteria and fungi, showing potential as new antimicrobial agents (Patel et al., 2012).

properties

IUPAC Name

7-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S/c1-33-20-6-3-7-21(34-2)23(20)25(30)26-11-13-27(14-12-26)35(31,32)19-15-17-5-4-10-28-22(29)9-8-18(16-19)24(17)28/h3,6-7,15-16H,4-5,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXDGPGWNSNMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-((4-(2,6-dimethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one

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